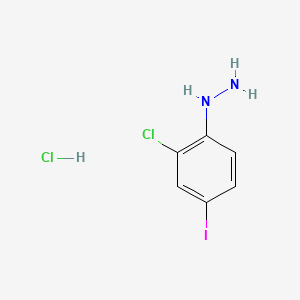

(2-Chloro-4-iodophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-chloro-4-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDESTWQPHQCCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856248 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219606-21-9 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2-Chloro-4-iodophenyl)hydrazine hydrochloride. This halogenated arylhydrazine is a valuable and versatile building block in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds that are central to many pharmaceutical agents. We will delve into its core chemical properties, provide validated experimental protocols for its synthesis and application, and discuss the critical safety considerations necessary for its handling.

Core Physicochemical and Spectroscopic Profile

(2-Chloro-4-iodophenyl)hydrazine and its hydrochloride salt are important intermediates in synthetic chemistry. While extensive peer-reviewed data for this specific compound is limited, its properties can be reliably predicted based on computational models and data from structurally analogous compounds.[1] The hydrochloride salt enhances stability and simplifies handling compared to the free base.

Chemical and Physical Properties

A summary of the key identifiers and predicted physicochemical properties is presented below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1219606-21-9[1][2] |

| Molecular Formula | C₆H₇Cl₂IN₂[1] |

| Molecular Weight | 304.94 g/mol [1] |

| Appearance | Predicted as a white to off-white solid[1] |

| Storage | Store at 2-8°C for long-term stability[3] |

For the corresponding free base, (2-Chloro-4-iodophenyl)hydrazine:

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (2-Chloro-4-iodophenyl)hydrazine. The following data represents expected values for the free base.

| Technique | Expected Chemical Shifts (δ, ppm) and Characteristics |

| ¹H NMR | ~7.5 (d, J ≈ 2 Hz, 1H, Ar-H), ~7.3 (dd, J ≈ 8, 2 Hz, 1H, Ar-H), ~6.6 (d, J ≈ 8 Hz, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂)[5] |

| ¹³C NMR | ~145 (C-N), ~138 (C-I), ~130 (C-H), ~122 (C-Cl), ~115 (C-H), ~112 (C-H)[5] |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and C-Cl/C-I bonds in the fingerprint region. |

| Mass Spec. (MS) | The molecular ion peak [M]+ is expected at m/z 268.48 for the free base, with a characteristic isotopic pattern due to the presence of chlorine. |

Synthesis and Purification

The synthesis of arylhydrazines from anilines is a well-established transformation in organic chemistry. The most common route involves diazotization of the corresponding aniline followed by reduction.

General Synthesis Workflow

The preparation of this compound typically starts from 2-chloro-4-iodoaniline. The process involves the formation of a diazonium salt, which is then reduced to the target hydrazine.

Caption: General workflow for synthesizing (2-Chloro-4-iodophenyl)hydrazine HCl.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from general methods for preparing substituted phenylhydrazines.[6][7]

-

Diazotization:

-

Suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an appropriate acidic medium.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing solution, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir for several hours, gradually warming to room temperature.

-

-

Isolation and Purification:

-

The resulting this compound often precipitates from the acidic solution upon cooling.[8]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold dilute HCl, water, and a non-polar solvent (e.g., hexane) to remove residual acids and organic impurities.

-

Dry the product under vacuum. For higher purity, the hydrochloride salt can be recrystallized from water or an alcohol/water mixture.[8]

-

Chemical Reactivity and Core Applications

The primary utility of this compound in drug development lies in its role as a precursor to indole-containing scaffolds.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction that produces an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[9][10] This reaction is a cornerstone of medicinal chemistry and is used to synthesize a wide range of pharmaceuticals, including the triptan class of antimigraine drugs.[9]

Mechanism: The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[11]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[9][11]

-

[12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[12][12]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[9][11]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to form the stable, aromatic indole ring.[9][11]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for synthesizing a 6-chloro-4-iodoindole derivative.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

-

Add the desired ketone or aldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.[12]

-

-

Indolization (Cyclization):

-

Add an acid catalyst. The choice of catalyst is critical; options include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[9][10]

-

Heat the reaction mixture, typically between 80-110 °C, and stir until TLC analysis indicates the formation of the indole product.[12]

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted basic hydrazine), saturated NaHCO₃ solution, and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.[12]

-

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic methods is recommended.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of the title compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can effectively assess the purity of the compound.

-

Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 30% B to 90% B over 20 minutes.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm.[5]

-

Column Temperature: 30 °C.[5]

Safety, Handling, and Storage

Arylhydrazines and their salts are hazardous materials and must be handled with extreme care.

Hazard Identification

Based on data for analogous hydrazine compounds, this compound should be treated as a hazardous substance.

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13]

-

Skin Sensitization: May cause an allergic skin reaction.[13]

-

Carcinogenicity: May cause cancer. Hydrazine and its derivatives are often classified as potential carcinogens.[14]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15][16]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[17][18]

-

Keep locked up or in an area accessible only to qualified personnel.

-

Store away from incompatible materials such as strong oxidizing agents.[17]

-

For enhanced stability, handle under an inert gas like argon or nitrogen and protect from moisture.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its utility, primarily through the Fischer indole synthesis, allows for the efficient construction of diverse heterocyclic molecules that are often the core of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and stringent safety protocols is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel drug discovery.

References

- BenchChem. (2025). Physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.

- BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Indoles from (2-Chloro-4-iodophenyl)hydrazine.

- Fluorochem. (n.d.). (2-Iodophenyl)hydrazine hydrochloride.

- BLD Pharm. (n.d.). 1219606-21-9|this compound.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Fisher Scientific. (2010). Safety Data Sheet.

- BLD Pharmatech. (n.d.). Safety Data Sheet: Pentan-3-ylhydrazine hydrochloride.

- Aldlab Chemicals. (n.d.). Hydrazine, (2-chloro-4-iodophenyl)-.

- Fisher Scientific. (2016). Safety Data Sheet: p-Chlorophenylhydrazine hydrochloride.

- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I..

- Cayman Chemical. (2025). Safety Data Sheet: Hydralazine (hydrochloride).

- Amadis Chemical. (n.d.). This compound, 1219606-21-9.

- Eureka | Patsnap. (n.d.). Novel synthesis process of P-chlorophenylhydrazine hydrochloride.

- Sigma-Aldrich. (2014). Safety Data Sheet: Hydrazine.

- Organic Syntheses Procedure. (n.d.). Procedure for the preparation of phenylhydrazine.

- Gesan Chem. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.

- Reddit. (2020). Advice on storing/handling hydrazine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1219606-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,1219606-21-9-Amadis Chemical [amadischem.com]

- 4. aldlab-chemicals_Hydrazine, (2-chloro-4-iodophenyl)- [aldlab.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. reddit.com [reddit.com]

- 17. fishersci.com [fishersci.com]

- 18. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of (2-Chloro-4-iodophenyl)hydrazine hydrochloride, a key intermediate in the development of complex pharmaceutical compounds. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the synthetic pathway, offering field-proven insights into process optimization, safety, and analytical validation. The protocol is structured around the classical and robust two-step transformation of 2-chloro-4-iodoaniline: an initial diazotization followed by a controlled reduction. Each stage is explained with an emphasis on the causal factors that govern reaction success, yield, and purity. This guide is intended to equip researchers and process chemists with the authoritative knowledge required for the reliable and safe laboratory-scale production of this valuable synthetic building block.

Introduction and Strategic Significance

This compound is a halogenated aromatic hydrazine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a reactive hydrazine moiety and a di-halogenated phenyl ring, makes it an exceptionally versatile precursor. The chlorine and iodine atoms provide distinct electronic properties and offer orthogonal reactive handles for further synthetic elaboration, such as in cross-coupling reactions.[2]

The primary strategic importance of this compound lies in its role as a key starting material for the Fischer indole synthesis .[3][4] This venerable yet powerful reaction allows for the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmacologically active molecules, including antimigraine drugs of the triptan class.[3] The specific 2-chloro-4-iodo substitution pattern on the phenylhydrazine allows for the synthesis of 7-chloro-5-iodoindoles, which are precursors to highly functionalized and potent therapeutic agents.

Mechanistic and Theoretical Framework

The synthesis of this compound is a classic two-stage process commencing from the commercially available 2-chloro-4-iodoaniline.[5] A thorough understanding of the mechanism of each stage is critical for troubleshooting and optimization.

Stage 1: Diazotization of 2-Chloro-4-iodoaniline

The first stage involves the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Mechanism: The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and a dehydration step ultimately yield the 2-chloro-4-iodobenzenediazonium chloride.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose violently when isolated in dry form or at elevated temperatures.[6] Maintaining a low temperature minimizes the rate of decomposition (e.g., hydrolysis to a phenol) and prevents hazardous conditions.

-

Strong Acidic Medium (HCl): The acid serves two purposes: it protonates the sodium nitrite to generate the necessary nitrous acid, and it stabilizes the resulting diazonium salt in solution.

Stage 2: Reduction of the Diazonium Salt

Once formed, the diazonium salt is not isolated but is used directly in the subsequent reduction step. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), and the cation can be reduced to the corresponding hydrazine.

Choice of Reducing Agent: Several reagents can effect this transformation.[7]

-

Stannous Chloride (Tin(II) Chloride, SnCl₂): This is the most common, reliable, and time-tested reducing agent for this reaction.[8][9] It is effective and provides good yields of the hydrazine hydrochloride salt directly. The mechanism involves a two-electron transfer from Sn(II) to the diazonium cation, with the tin being oxidized to Sn(IV).

-

Sodium Sulfite (Na₂SO₃): An alternative reducing agent that can be effective, though it may require more careful control of pH and temperature.[10][11]

-

L-Ascorbic Acid: A "green chemistry" alternative that avoids the use of heavy metals like tin, which can be advantageous in pharmaceutical process chemistry where metal contamination is a concern.[12][13]

This guide will focus on the stannous chloride method due to its robustness and widespread use.

Comprehensive Synthesis Protocol

This protocol details the synthesis of this compound from 2-chloro-4-iodoaniline using the stannous chloride reduction method.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Chloro-4-iodoaniline | 63564-32-9 | C₆H₅ClIN | Starting material. Purity >98%. |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | Reagent grade. |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | ~37% aqueous solution. |

| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | Reagent grade. |

| Deionized Water | 7732-18-5 | H₂O | |

| Ethanol | 64-17-5 | C₂H₆O | For washing. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | For washing. |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Visual Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

Stage 1: Preparation of 2-Chloro-4-iodobenzenediazonium Chloride Solution

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 2-chloro-4-iodoaniline (5.0 g, 19.6 mmol).

-

Carefully add concentrated hydrochloric acid (20 mL) to the flask. Stir to form a thick slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.42 g, 20.6 mmol, 1.05 eq) in deionized water (10 mL).

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline slurry over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight clearing of the solution may be observed.

-

After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 30 minutes. This is the crude diazonium salt solution. Do not isolate the diazonium salt. Use it immediately in the next step.

Stage 2: Reduction and Isolation of this compound

-

In a separate 500 mL beaker, prepare the reducing solution by dissolving tin(II) chloride dihydrate (17.7 g, 78.4 mmol, 4.0 eq) in concentrated hydrochloric acid (40 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back down to below 10 °C in an ice bath before proceeding.

-

While vigorously stirring the cold tin(II) chloride solution, slowly add the previously prepared diazonium salt solution via the dropping funnel over 30-40 minutes. Maintain the temperature of the reaction mixture below 10 °C during this addition.

-

Upon completion of the addition, a thick, light-colored precipitate will have formed. Remove the ice bath and allow the mixture to stir for an additional 1-2 hours while it slowly warms to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold ethanol (2 x 15 mL) and then cold diethyl ether (2 x 15 mL) to remove residual acid and impurities.

-

Dry the product under vacuum at room temperature to a constant weight. The final product, this compound, should be an off-white to pale tan solid.

Safety and Handling Precautions

-

Toxicity: Hydrazine and its derivatives are toxic and potential carcinogens.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and ANSI-compliant safety goggles at all times.[15]

-

Corrosives: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Diazonium Salt Hazard: Dry diazonium salts are shock-sensitive and can explode. Never attempt to isolate the diazonium salt intermediate. Keep it in a cold solution at all times.[6]

-

Waste Disposal: All aqueous filtrates and solvent washes should be collected and disposed of as hazardous chemical waste according to institutional guidelines.[15]

Characterization and Quality Control

Proper analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result | Source |

| Appearance | White to off-white or pale tan solid | [1] |

| Molecular Formula | C₆H₇Cl₂IN₂ | [1] |

| Molecular Weight | 304.94 g/mol | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.3 (br s, 3H, NHNH₃⁺), ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H). Note: Chemical shifts are approximate and can vary. | [16][17] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~145 (C-N), ~138 (C-I), ~130 (C-H), ~122 (C-Cl), ~115 (C-H), ~112 (C-H). Note: Chemical shifts are approximate. | [16] |

| Mass Spec (ESI+) | m/z = 269.9 [M+H]⁺ (for free base) | [16] |

HPLC Method for Purity Analysis

A reversed-phase HPLC method is suitable for determining the purity of the final product and detecting any residual starting material (2-chloro-4-iodoaniline).[16]

| Parameter | Condition |

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mechanistic Visualizations

Caption: Simplified mechanism for the formation of the aryl diazonium salt (Ar = 2-Chloro-4-iodophenyl).

Caption: Simplified reduction of the aryl diazonium salt to the hydrazine hydrochloride using SnCl₂.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete diazotization due to temperature rising >5 °C. 2. Decomposition of diazonium salt before reduction. 3. Insufficient reducing agent. | 1. Use an efficient ice-salt bath and monitor temperature closely during NaNO₂ addition. 2. Use the diazonium solution immediately after preparation. 3. Ensure the correct stoichiometry (at least 4 eq) of SnCl₂·2H₂O is used. |

| Dark/Oily Product | Formation of azo-coupling byproducts or phenol from diazonium decomposition. | Ensure slow, controlled addition of the diazonium salt to the SnCl₂ solution, not the other way around. This maintains an excess of reducing agent. Ensure efficient cooling during both stages. |

| Product Contaminated with Starting Material | Incomplete diazotization. | Ensure NaNO₂ is of good quality and used in slight excess (1.05 eq). Allow sufficient stirring time (30 min) after NaNO₂ addition. |

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]

- Google Patents. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine Monohydrate 99%. [Link]

-

University of California, Santa Barbara. Standard Operating Procedure. Hydrazine. [Link]

-

American Chemical Society. (2008, December 12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

-

ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

Chemistry Stack Exchange. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense?[Link]

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

National Institutes of Health. 2-Chloro-4-iodoaniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. benchchem.com [benchchem.com]

- 17. Bot Verification [rasayanjournal.co.in]

The Strategic Utility of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, certain building blocks, while not active pharmaceutical ingredients (APIs) themselves, are of paramount importance for the construction of complex molecular architectures. (2-Chloro-4-iodophenyl)hydrazine hydrochloride (CAS Number: 1219606-21-9) is a prime example of such a crucial intermediate. This halogenated arylhydrazine serves as a versatile scaffold, primarily enabling the synthesis of substituted indoles and other heterocyclic systems that are prevalent in a wide array of biologically active compounds. Its strategic placement of chloro and iodo substituents offers medicinal chemists a dual advantage: influencing the electronic properties of the target molecule and providing orthogonal handles for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on empowering researchers to leverage this key intermediate in their drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective utilization in the laboratory. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and predictions based on structurally related compounds allows for a comprehensive profile.

| Identifier | Value | Source/Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1219606-21-9 | Chemical Abstracts Service[1] |

| Molecular Formula | C₆H₇Cl₂IN₂ | |

| Molecular Weight | 304.94 g/mol | [2] |

| Appearance | White to off-white solid | Predicted, based on similar compounds[2] |

| Melting Point | Data not available | The related 4-iodophenylhydrazine melts at 102-106 °C[3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and DMSO | Predicted, based on general phenylhydrazine solubility[2] |

| pKa | 4-6 (predicted for the hydrazinium ion) | Based on analogous structures[2] |

| Stability | Stable under normal conditions; light-sensitive; decomposes upon heating | General stability for hydrazine derivatives[2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Reliable Pathway

Reaction Scheme:

Caption: Putative synthesis workflow for this compound.

Step-by-Step Protocol:

Part 1: Diazotization of 2-Chloro-4-iodoaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (approx. 3-4 equivalents of HCl).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Efficient stirring is crucial to maintain a fine suspension.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The addition rate should be controlled to prevent excessive foaming and a rapid rise in temperature.

-

Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Part 2: Reduction of the Diazonium Salt

-

Reductant Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of the hydrazine hydrochloride salt should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound.

Rationale and Self-Validation:

-

Low Temperature: The diazotization reaction is conducted at low temperatures because diazonium salts are unstable and can decompose at higher temperatures, leading to side products.

-

Excess Acid: The use of excess hydrochloric acid is necessary to maintain a low pH, which stabilizes the diazonium salt and prevents the coupling of the diazonium salt with the starting aniline.

-

Stannous Chloride: SnCl₂ is a mild and effective reducing agent for diazonium salts, providing the desired hydrazine in good yield. The acidic conditions of the reduction step directly yield the hydrochloride salt, which is often more stable and easier to handle than the free base.

-

Purification: The precipitation of the hydrochloride salt from the reaction mixture serves as an effective initial purification step. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a precursor in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous pharmaceuticals. The presence of the chloro and iodo substituents on the resulting indole provides valuable handles for further synthetic modifications.

Mechanism of the Fischer Indole Synthesis:

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: One-Pot Synthesis of a 6-Chloro-4-iodoindole Derivative

This protocol describes a one-pot procedure for the synthesis of a representative 6-chloro-4-iodoindole derivative using cyclohexanone.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and cyclohexanone (1.1 equivalents).

-

Solvent/Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst. The amount should be sufficient to ensure good stirring of the reactants.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water. This will precipitate the crude indole product.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

The crude indole can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for solid products.[5]

-

Analytical Characterization

Ensuring the purity and confirming the identity of this compound and its products is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

HPLC Method for Purity Assessment:

| Parameter | Method A: Direct Analysis |

| Principle | Reversed-phase chromatography separating the analyte based on polarity. |

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Advantages | Simple, direct injection, suitable for purity profiling. |

| Source: Adapted from BenchChem analytical guides.[6] |

NMR Spectroscopy for Structural Elucidation:

NMR provides detailed structural information. The following are expected chemical shifts for the free base in CDCl₃. The hydrochloride salt in a solvent like DMSO-d₆ would show different shifts, particularly for the NH protons.

| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | ~7.5 (d, J ≈ 2 Hz, 1H, Ar-H), ~7.3 (dd, J ≈ 8, 2 Hz, 1H, Ar-H), ~6.6 (d, J ≈ 8 Hz, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |

| ¹³C NMR | ~145.0 (C-N), ~138.0 (C-I), ~130.0 (C-H), ~120.0 (C-Cl), ~115.0 (C-H), ~85.0 (C-H) |

| Source: Predicted data from BenchChem analytical guides.[6] |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at 25 °C.

-

Parameters:

-

¹H NMR: Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled single-pulse experiment with 1024 or more scans and a relaxation delay of 2-5 seconds.[6]

-

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care due to its potential toxicity.

-

General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related aryl hydrazines are known to be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Gateway to Novel Therapeutics

This compound is a strategically important building block in medicinal chemistry. Its true value lies in its ability to efficiently generate substituted indole scaffolds, which are central to the development of new drugs. The chloro and iodo substituents not only modulate the biological activity of the final compounds but also provide versatile synthetic handles for creating libraries of analogues for structure-activity relationship (SAR) studies. By understanding its properties, synthesis, and key applications, researchers can effectively utilize this compound to accelerate their drug discovery efforts and pave the way for novel therapeutics.

References

- A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine. (2025). BenchChem.

- Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (2025). BenchChem.

- Application Notes and Protocols for the One-Pot Synthesis of Indoles Using (2-Chloro-4-iodophenyl)hydrazine. (2025). BenchChem.

- Physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine. (2025). BenchChem.

- Supporting Information for an article. (Date not available). The Royal Society of Chemistry.

- Synthetic method of phenylhydrazine hydrochloride. (2014). CN103553963A.

- A kind of synthetic method to chlorophenyl hydrazine. (2017). CN106278935A.

Sources

Spectroscopic data of (2-Chloro-4-iodophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride

Introduction

This compound is a halogenated aromatic hydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries.[1] As a substituted phenylhydrazine, it serves as a valuable building block, particularly in the Fischer indole synthesis, a cornerstone reaction for the creation of indole ring systems prevalent in many biologically active compounds and pharmaceuticals.[2][3] The precise substitution pattern—a chloro group at position 2 and an iodo group at position 4—offers unique electronic and steric properties, making it a strategic precursor for developing novel therapeutic agents.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount.[4] Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its identity and quality before its incorporation into complex synthetic pathways. This guide offers a comprehensive overview of the expected spectroscopic data for this compound. While experimentally derived spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis.[5] It is designed for researchers, scientists, and drug development professionals, providing not only expected data but also the underlying scientific rationale and detailed protocols for empirical verification.

Molecular Structure and Physicochemical Properties

Understanding the molecular architecture is the first step in predicting its spectroscopic behavior. The hydrochloride salt form means the terminal nitrogen of the hydrazine moiety is protonated, forming a hydrazinium group (-NH-NH₃⁺).

Compound Identifiers [1]

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1219606-21-9 |

| Molecular Formula | C₆H₇Cl₂IN₂ |

| Molecular Weight | 304.94 g/mol |

| Appearance | Predicted as a white to off-white solid |

The key structural features that will dominate the spectra are:

-

A trisubstituted benzene ring.

-

Three distinct aromatic protons (H-3, H-5, H-6).

-

A hydrazinium group with exchangeable protons.

-

Carbon-halogen bonds (C-Cl and C-I).

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, it will confirm the substitution pattern of the aromatic ring and identify the hydrazine protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and additional signals for the hydrazinium protons. The chemical shifts are influenced by the electronic effects of the substituents (Iodo: weakly deactivating; Chloro: weakly deactivating; Hydrazinium: deactivating).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-3 | ~7.65 | Doublet (d) | J ≈ 8.5 Hz | 1H | Ortho coupling to H-5. Deshielded by adjacent iodine. |

| H-5 | ~7.40 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | 1H | Ortho coupling to H-3 and meta coupling to H-6. |

| H-6 | ~7.85 | Doublet (d) | J ≈ 2.0 Hz | 1H | Meta coupling to H-5. Strongly deshielded by ortho chloro and para iodo groups. |

| -NH-NH₃⁺ | ~10.5 & ~8.5 | Broad Singlets (br s) | N/A | 4H total | Exchangeable protons. Chemical shift is concentration and temperature dependent. The hydrochloride salt form leads to significant deshielding. |

Note: Predictions are based on standard substituent effects and data from similar halogenated phenylhydrazines.[4][6] The use of DMSO-d₆ as a solvent is recommended to slow the chemical exchange of the N-H protons, allowing for their observation.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons, corresponding to the lack of symmetry in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (C-N) | ~146.0 | Quaternary carbon attached to the nitrogen; deshielded. |

| C-2 (C-Cl) | ~123.0 | Quaternary carbon attached to chlorine. |

| C-3 | ~114.0 | Protonated carbon, shielded by ortho C-Cl and para C-N. |

| C-4 (C-I) | ~90.0 | Quaternary carbon attached to iodine; the heavy atom effect of iodine causes significant shielding. |

| C-5 | ~132.0 | Protonated carbon deshielded by the adjacent iodine. |

| C-6 | ~139.0 | Protonated carbon deshielded by the adjacent nitrogen and chlorine. |

Note: Chemical shift predictions are based on additivity rules and data from related compounds.[5]

Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans.

-

Relaxation Delay: 5 seconds, to allow for the full relaxation of quaternary carbons.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted Vibrational Frequencies

The IR spectrum will be characterized by absorptions from the hydrazinium group and the substituted aromatic ring.

Expected IR Absorption Bands [5]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400–3200 | N-H | Stretching (from -NH-NH₃⁺) |

| 3100–3000 | C-H (Aromatic) | Stretching |

| 1620–1580 | C=C (Aromatic) | Ring Stretching |

| 1500–1450 | N-H | Bending (Scissoring) |

| 850–800 | C-H (Aromatic) | Out-of-plane Bending |

| 750–700 | C-Cl | Stretching |

| 600–500 | C-I | Stretching |

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to KBr pellets, requiring minimal sample preparation.

-

Sample Preparation: Place a small amount (1-5 mg) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a high-quality spectrum.

-

-

Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, it will confirm the mass and the presence of chlorine through its characteristic isotopic pattern.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Since the compound is a salt, ESI is the preferred ionization method. The analysis will detect the cationic form, which is the protonated free base.

-

Free Base Formula: C₆H₆ClIN₂

-

Free Base Molecular Weight: 268.48 g/mol

-

Expected Ion: [M+H]⁺, where M is the free base.

-

Predicted m/z:

-

268.94 (corresponding to the ³⁵Cl isotope)

-

270.94 (corresponding to the ³⁷Cl isotope)

-

-

Isotopic Pattern: A characteristic M/M+2 pattern with an intensity ratio of approximately 3:1 is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the presence of one chlorine atom.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode to detect the [M+H]⁺ ion.

-

Mass Range: Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its isotopic distribution.

Workflow and Data Integration

A multi-technique approach is essential for the complete and unambiguous characterization of a novel or key chemical intermediate.

Caption: Integrated workflow for the spectroscopic validation.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data and robust protocols for its empirical acquisition. The predicted ¹H and ¹³C NMR spectra will confirm the specific trisubstituted aromatic pattern, IR spectroscopy will verify the presence of key functional groups, particularly the hydrazinium moiety, and mass spectrometry will unequivocally determine the molecular weight and confirm the presence of chlorine via its isotopic signature. Adherence to these analytical methodologies is critical for ensuring the quality and identity of this important synthetic building block, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

References

- BenchChem. (2025). Physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.

- BLD Pharm. (n.d.). 1219606-21-9|this compound.

- Gao, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.

- Amadis Chemical. (n.d.). This compound, 1219606-21-9.

- The Royal Society of Chemistry. (n.d.).

- Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.

- ResearchGate. (n.d.).

- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

(2-Chloro-4-iodophenyl)hydrazine hydrochloride molecular weight

An In-Depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated aromatic hydrazine derivative, a class of compounds that serves as a cornerstone in modern synthetic and medicinal chemistry. As a bifunctional molecule, featuring both a reactive hydrazine moiety and a uniquely substituted aromatic ring, it represents a versatile building block for constructing complex molecular architectures. The presence of both chloro and iodo substituents on the phenyl ring offers distinct electronic properties and potential sites for further chemical modification, making it a reagent of significant interest for drug development professionals.

This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's physicochemical properties, a putative synthesis protocol grounded in established chemical principles, and its potential applications in the synthesis of pharmacologically relevant scaffolds. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to be an authoritative resource for those looking to leverage this compound in their research endeavors.

PART 1: Physicochemical Properties and Compound Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. While extensive peer-reviewed data for this compound is not widely available, its properties can be reliably predicted based on computational models and data from structurally analogous compounds. The tables below summarize key identifiers and predicted properties for both the hydrochloride salt and its free base form.

Table 1: Compound Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1219606-21-9[1][2] |

| Molecular Formula | C₆H₇Cl₂IN₂[1] |

| Molecular Weight | 304.94 g/mol [1][2] |

| Chemical Name (Free Base) | (2-Chloro-4-iodophenyl)hydrazine |

| CAS Number (Free Base) | 29654-08-8[1][3] |

| Molecular Formula (Free Base) | C₆H₆ClIN₂[1][3] |

| Molecular Weight (Free Base) | 268.48 g/mol [1][3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Notes |

| Appearance | White to off-white solid[1] | Typical for phenylhydrazine salts. |

| Solubility | Soluble in hot water and methanol[4] | Based on analogs like 4-chlorophenylhydrazine HCl. |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C[2] | Protects from light, oxidation, and degradation. |

PART 2: Synthesis Methodology: A Putative Protocol

The synthesis of phenylhydrazine hydrochlorides is a well-established process in organic chemistry, typically proceeding through the diazotization of a corresponding aniline precursor, followed by a reduction step.[5][6] The following protocol outlines a putative, step-by-step method for the synthesis of this compound from 2-chloro-4-iodoaniline.

Experimental Rationale

The conversion of an aniline to a hydrazine involves two critical transformations. First, the primary amine is converted into a diazonium salt. This reaction is highly sensitive to temperature; it must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. Second, the diazonium salt is reduced to the corresponding hydrazine. Sodium sulfite is a common and effective reducing agent for this purpose.[5] The final product is then precipitated as a hydrochloride salt by adding concentrated hydrochloric acid, which enhances stability and facilitates isolation.

Putative Synthesis Workflow Diagram

Caption: Putative synthesis workflow for this compound.

Step-by-Step Protocol

-

Diazotization:

-

In a flask equipped with a stirrer and thermometer, suspend 2-chloro-4-iodoaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Reduction:

-

In a separate vessel, prepare a solution of sodium sulfite in water.

-

Carefully add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The temperature should be controlled throughout the addition.

-

Once the addition is complete, the mixture is typically warmed gently (e.g., to 60–70 °C) for several hours to ensure the reduction is complete.[5]

-

-

Acidification and Isolation:

-

To the reaction mixture, add concentrated hydrochloric acid to make the solution strongly acidic.[5]

-

Heat the solution for a few more hours to complete the hydrolysis of any intermediates.

-

Cool the solution, first in running water and then in an ice bath, to precipitate the this compound.

-

Collect the solid product by filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

-

PART 3: Applications in Drug Discovery and Organic Synthesis

Substituted phenylhydrazines are invaluable precursors in pharmaceutical research due to their ability to form heterocyclic structures that are prevalent in bioactive molecules.[4] The unique substitution pattern of this compound makes it a particularly attractive starting material for generating novel drug candidates. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, highlighting the importance of chlorinated building blocks.[7][8]

Fischer Indole Synthesis

A primary application of phenylhydrazines is the Fischer indole synthesis, a classic and reliable method for preparing indole scaffolds.[9] These scaffolds are central to a vast number of pharmaceuticals. By reacting (2-Chloro-4-iodophenyl)hydrazine with an appropriate ketone or aldehyde under acidic conditions, researchers can synthesize highly substituted indoles, incorporating both chlorine and iodine atoms into the final structure. These halogens can serve as handles for further functionalization or can be used to modulate the compound's pharmacokinetic properties.

Fischer Indole Synthesis Pathway

Caption: Generalized pathway of the Fischer Indole Synthesis.

Synthesis of Pyrazole Derivatives

This compound is also a key precursor for pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings that are present in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib.[10] The synthesis typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. The resulting pyrazoles often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][10]

PART 4: Handling, Safety, and Storage

Given the hazardous nature of similar hydrazine derivatives, strict safety protocols must be followed when handling this compound.[11]

-

Engineering Controls : Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.[12][13]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

-

Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[11] Contaminated clothing should be removed immediately.

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[11]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11] Avoid dust formation during handling. Wash hands thoroughly after use.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[11] For long-term stability, storage under an inert atmosphere is recommended.[2]

-

First-Aid Measures :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[11]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[12]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[11][12]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and organic synthesis. Its defined physicochemical properties, coupled with its utility in robust synthetic methodologies like the Fischer indole synthesis, make it a powerful tool for creating novel molecular entities. By adhering to stringent safety protocols, researchers can effectively and safely harness the synthetic potential of this compound to advance the development of new therapeutics.

References

- BenchChem. (2025). Physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine.

- Aldlab Chemicals. Hydrazine, (2-chloro-4-iodophenyl)-.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet - 4-Chlorophenylhydrazine hydrochloride.

- Fisher Scientific. (2021). Safety Data Sheet - 2,4-Dichlorophenylhydrazine hydrochloride.

- Fisher Scientific. (2021). Safety Data Sheet - 4-Fluorophenylhydrazine hydrochloride.

- Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- BLD Pharm. This compound.

- Organic Syntheses. Phenylhydrazine.

- Google Patents. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride.

- PubChem. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1).

- Fluorochem. (2-Iodophenyl)hydrazine hydrochloride.

- Guidechem. (2023). How is 4-Chlorophenylhydrazine hydrochloride synthesized?.

- Oakwood Chemical. (4-Iodophenyl)hydrazine hydrochloride.

- Chem-Impex. 4-Chlorophenylhydrazine hydrochloride.

- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- LookChem. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1219606-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. aldlab-chemicals_Hydrazine, (2-chloro-4-iodophenyl)- [aldlab.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 7-Chloro-5-iodoindole: Strategies, Starting Materials, and Mechanistic Insights

Introduction: The Significance of the 7-Chloro-5-iodoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of halogen substituents on this bicyclic heterocycle provides a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of drug candidates. Specifically, the 7-chloro-5-iodoindole framework serves as a crucial building block for developing targeted therapeutics. The chlorine at the 7-position and iodine at the 5-position offer distinct and orthogonal handles for further synthetic elaboration, particularly through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, focusing on the critical choice of starting materials and the underlying chemical principles that govern these transformations.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 7-chloro-5-iodoindole can be approached from two fundamentally different directions. A retrosynthetic analysis reveals two logical disconnections: either by forming the indole ring from a pre-functionalized benzene precursor or by performing a late-stage halogenation on an existing indole core.

Figure 1: Retrosynthetic analysis of 7-chloro-5-iodoindole, highlighting the two primary synthetic strategies.

-

Strategy A: Indole Ring Formation from Pre-functionalized Arylamines. This "linear" approach involves constructing the indole ring onto a benzene precursor that already contains the requisite chloro and iodo substituents. This strategy offers precise control over the initial placement of halogens, avoiding potential issues with regioselectivity during late-stage halogenation. Its success hinges on the availability or efficient synthesis of the appropriately substituted aniline or phenylhydrazine starting materials.

-

Strategy B: Post-Cyclization Halogenation. This "convergent" approach begins with a more readily available starting material, 7-chloroindole, and introduces the iodine atom in a subsequent step. This route is often more practical due to the commercial availability of the starting indole.[3] The primary challenge lies in achieving selective iodination at the C5 position, as electrophilic substitution on the indole ring can potentially occur at other positions.

Part 2: Detailed Synthetic Routes and Methodologies

Route 1: Indole Ring Formation from a Pre-functionalized Precursor

This strategy relies on classical and modern named reactions for indole synthesis. The choice of method is dictated by the specific nature of the functionalized starting material.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[4][5] This method is highly versatile and tolerates a wide range of functional groups, making it an excellent candidate for complex indole synthesis.[6]

-

Causality and Experimental Choices: For the synthesis of 7-chloro-5-iodoindole, the ideal starting material would be 2,6-dichloro-4-iodoaniline. The reaction proceeds via a palladium-catalyzed coupling cascade. The choice of a bulky phosphine ligand is often crucial to prevent catalyst inhibition and promote the desired reductive elimination step.[4] The base, typically a carbonate or acetate, is essential for the final cyclization and catalyst turnover.

-

Starting Materials:

-

Aniline: 2,6-Dichloro-4-iodoaniline (synthesis may be required from commercially available precursors).

-

Alkyne: A suitable alkyne, such as trimethylsilylacetylene, can be used, with the silyl group being readily removable post-synthesis.

-

-

Generalized Experimental Protocol (Larock Synthesis):

-

To a sealed reaction vessel, add the o-haloaniline (1.0 eq.), the alkyne (2-3 eq.), palladium(II) acetate (Pd(OAc)₂, 3-5 mol%), a phosphine ligand (e.g., PPh₃, if necessary), and a base (e.g., K₂CO₃ or NaOAc, 2-3 eq.).[5][7]

-

Add a suitable solvent (e.g., DMF or NMP).

-

If required for reactivity, add a chloride salt such as LiCl (1.0 eq.).[5]

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Heat the reaction mixture at 100-130 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Figure 2: Generalized workflow for the Larock indole synthesis.

One of the most classic and widely used methods, the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone.[1][8]

-

Causality and Experimental Choices: This route requires the synthesis of (3-chloro-5-iodophenyl)hydrazine as the key starting material. The arylhydrazone is typically formed in situ by reacting the hydrazine with an aldehyde or ketone. The choice of acid catalyst (Brønsted or Lewis) is critical for promoting the key[9][9]-sigmatropic rearrangement that forms the crucial C-C bond.[8][10]

-

Starting Materials:

-

Hydrazine: (3-Chloro-5-iodophenyl)hydrazine (requires synthesis, often from the corresponding aniline).

-

Carbonyl Compound: A simple aldehyde or ketone like pyruvic acid or acetone.

-

-

Generalized Experimental Protocol (Fischer Synthesis):

-

Dissolve the (substituted) phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂) portion-wise.[8]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude indole by chromatography or recrystallization.

-

| Parameter | Larock Synthesis | Fischer Synthesis |

| Key Precursor | o-Haloaniline | Arylhydrazine |

| Catalyst | Palladium(II) salts | Brønsted or Lewis Acids |

| Key Transformation | Pd-catalyzed heteroannulation | [9][9]-Sigmatropic Rearrangement |

| Generality | High, broad functional group tolerance | Good, but can be limited by precursor stability |

| Conditions | Moderate to high temperature | Often harsh acidic conditions, high temp. |

Table 1: Comparison of key parameters for the Larock and Fischer indole syntheses.

Route 2: Post-Cyclization Iodination of 7-Chloroindole

This strategy is often the most direct and practical approach, leveraging the commercially available 7-chloroindole.[3] The core of this route is the selective electrophilic iodination of the indole ring.

-

Causality and Mechanistic Rationale: The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. While the C3 position is the most nucleophilic and kinetically favored site of attack, substitution at C5 is thermodynamically viable. The chlorine atom at C7 is a deactivating, ortho, para-directing group. Its deactivating effect is modest, but it helps direct incoming electrophiles away from the C6 position. The strong activating nature of the indole nitrogen, however, dominates, making the pyrrole ring the primary site of reaction. Selective C5 iodination can be achieved by carefully choosing the iodinating agent and reaction conditions to favor thermodynamic control or by using a blocking group at C3.

-

Starting Material:

-

7-Chloroindole: Commercially available.[3]

-

-

Iodinating Reagents:

-

Iodine (I₂): Requires an activating agent or base (e.g., I₂/NaOH, I₂/HIO₃).

-

N-Iodosuccinimide (NIS): A mild and highly effective electrophilic iodine source, often used in solvents like DMF, acetonitrile, or CH₂Cl₂.

-

Iodine Monochloride (ICl): A highly reactive and potent iodinating agent.[11]

-

-

Step-by-Step Experimental Protocol (Iodination with NIS):

-

Dissolve 7-chloroindole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude 7-chloro-5-iodoindole by column chromatography on silica gel or recrystallization to yield the final product.

-

Figure 3: A typical experimental workflow for the iodination of 7-chloroindole.

| Iodinating System | Typical Conditions | Yield Range (%) | Key Advantages |

| N-Iodosuccinimide (NIS) | DMF or ACN, 0 °C to RT | 75-90% | Mild conditions, high yields, easy handling. |

| Iodine / NaOH | Dioxane/H₂O, RT | 60-80% | Inexpensive reagents. |

| Iodine Monochloride (ICl) | CH₂Cl₂ or CCl₄, 0 °C | 80-95% | Highly reactive, fast reaction times.[11] |

Table 2: Comparison of common iodination methods for indoles.

Part 3: Comparative Analysis and Recommendation

The optimal synthetic route depends heavily on the specific needs of the research program, including scale, timeline, and available resources.

| Factor | Strategy A (Ring Formation) | Strategy B (Post-Cyclization Iodination) |

| Starting Material | Substituted anilines/hydrazines; often require multi-step synthesis. | Commercially available 7-chloroindole.[3] |

| Number of Steps | Generally more steps to the final product. | Fewer steps, more convergent. |

| Regioselectivity | Unambiguous placement of halogens from the start. | Potential for side products (e.g., di-iodination or C3-iodination) if not optimized. |

| Scalability | Can be challenging due to precursor synthesis and reaction conditions (e.g., Pd catalysis). | Highly scalable due to simple procedures and available starting materials. |

| Overall Recommendation | Favorable for creating diverse analogues where the precursor is readily accessible or part of a larger synthetic effort. | Highly recommended for the specific synthesis of 7-chloro-5-iodoindole due to its efficiency, high yield, and operational simplicity. |

Conclusion

For the targeted synthesis of 7-chloro-5-iodoindole, the post-cyclization halogenation of commercially available 7-chloroindole (Strategy B) represents the most efficient and practical approach for most laboratory and development settings. The use of mild iodinating agents like N-iodosuccinimide provides excellent yields and high regioselectivity for the desired C5-iodinated product. While de novo indole ring syntheses like the Larock and Fischer methods offer powerful ways to construct the indole core, their application for this specific target is hampered by the limited availability of the required pre-functionalized starting materials. The direct iodination route is robust, scalable, and provides rapid access to this valuable building block, empowering further research and development in medicinal chemistry.